2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted with a cyclopropyl group at position 2, an ethyl group at position 4, and a piperazine linker at position 6 connected to a 1H-pyrazolo[3,4-d]pyrimidine moiety. The piperazine linker provides conformational flexibility, facilitating interactions with biological targets such as kinases or G-protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
4-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-2-13-9-15(23-16(22-13)12-3-4-12)25-5-7-26(8-6-25)18-14-10-21-24-17(14)19-11-20-18/h9-12H,2-8H2,1H3,(H,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZJPYLEUCLHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=NN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83. This interaction results in significant alterations in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This leads to a halt in cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell division is a key characteristic.
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib. It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells.
Biochemical Analysis
Biochemical Properties
The compound 2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has been identified as a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation. The compound interacts with CDK2, potentially leading to alterations in cell cycle progression.
Biological Activity
The compound 2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine (CAS Number: 2549063-01-4) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to synthesize existing research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 364.4 g/mol. Its structure features a cyclopropyl group, an ethyl chain, and a piperazine ring linked to a pyrazolo[3,4-d]pyrimidine moiety. The structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₈ |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 2549063-01-4 |
Research indicates that compounds with similar structures often interact with various receptors and enzymes involved in critical biological processes:
- Sigma Receptor Interaction : Compounds related to pyrazolo[3,4-d]pyrimidines have been shown to act as selective sigma-1 receptor antagonists. These receptors are implicated in pain modulation and neuroprotection, suggesting that this compound may have analgesic properties .
- Inhibition of Kinases : The presence of the piperazine moiety allows for interactions with cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibitors targeting CDKs are being explored for their potential in cancer therapy .
- Antitumor Activity : Preliminary studies suggest that similar compounds exhibit antitumor effects by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
In Vitro Studies
In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. For instance, compounds structurally similar to the target compound showed significant cytotoxicity against these cell lines at micromolar concentrations .
Case Studies
- Pain Management : A study involving sigma receptor ligands indicated that certain pyrazolo[3,4-d]pyrimidines exhibited substantial antinociceptive properties in animal models, highlighting their potential for pain relief .
- Cancer Treatment : A series of experiments conducted on human cancer cell lines revealed that compounds with similar structural motifs could induce cell cycle arrest and apoptosis, supporting their development as anticancer agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
- Key Differences : Fluorine at position 5 and methyl at position 4 (vs. ethyl in the target compound).
- Impact: Fluorine: Increases electronegativity and metabolic stability via C-F bond strength . Methyl vs. Ethyl: Methyl reduces lipophilicity (clogP ~1.2 vs.
N-Phenyl-2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide
Modifications to the Piperazine Linker
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- Key Differences: Methanesulfonyl-piperazine and thienopyrimidine core (vs. pyrazolopyrimidine).
- Impact: Methanesulfonyl: Enhances solubility and electrostatic interactions with charged residues . Thienopyrimidine: Alters electron distribution, affecting binding kinetics .
Pyrazolopyrimidine Derivatives with Heterocyclic Attachments
2-((1-(2-(2-(2-ethoxyethoxy)ethoxy)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]thiazole (2u)
Tabulated Comparison of Key Properties
*clogP values estimated using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
